molecular formula C13H14BrNO B8156426 Azetidin-1-yl(1-(3-bromophenyl)cyclopropyl)methanone

Azetidin-1-yl(1-(3-bromophenyl)cyclopropyl)methanone

Cat. No.: B8156426
M. Wt: 280.16 g/mol
InChI Key: VZYKGAATTRKMEO-UHFFFAOYSA-N
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Description

Azetidin-1-yl(1-(3-bromophenyl)cyclopropyl)methanone is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an azetidine ring attached to a cyclopropyl group, which is further substituted with a 3-bromophenyl group. The unique structure of azetidines imparts significant ring strain, making them highly reactive and valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-1-yl(1-(3-bromophenyl)cyclopropyl)methanone typically involves the formation of the azetidine ring followed by the introduction of the cyclopropyl and 3-bromophenyl groups. One common method involves the cyclization of appropriate precursors under basic conditions. For instance, the starting material (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate can then undergo further functionalization to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(1-(3-bromophenyl)cyclopropyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted phenyl derivatives, while oxidation and reduction reactions can introduce or modify functional groups on the azetidine ring or the cyclopropyl group.

Mechanism of Action

The mechanism of action of azetidin-1-yl(1-(3-bromophenyl)cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which can undergo ring-opening reactions under appropriate conditions . These reactions can lead to the formation of reactive intermediates that interact with biological macromolecules, potentially leading to various biological effects.

Properties

IUPAC Name

azetidin-1-yl-[1-(3-bromophenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO/c14-11-4-1-3-10(9-11)13(5-6-13)12(16)15-7-2-8-15/h1,3-4,9H,2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYKGAATTRKMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2(CC2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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